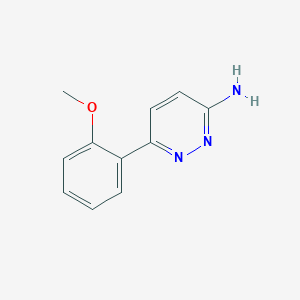

6-(2-Methoxyphenyl)pyridazin-3-amine

描述

Historical Context and Development of Aminopyridazine Derivatives

The development of aminopyridazine derivatives traces back to the broader exploration of nitrogen-containing heterocycles that began intensifying in the mid-twentieth century. The pyridazine ring system, distinguished by its two adjacent nitrogen atoms, was first recognized for its unique physicochemical properties in the 1950s and 1960s, when researchers began to appreciate its potential advantages over other azine heterocycles. The initial investigations into pyridazine chemistry were largely driven by the need to develop new pharmaceutical compounds with improved selectivity and reduced side effects compared to existing medications.

The specific development of aminopyridazine compounds gained momentum in the 1970s and 1980s, when medicinal chemists recognized that the introduction of amino groups onto the pyridazine scaffold could significantly enhance biological activity through improved hydrogen bonding interactions with target proteins. Early research demonstrated that aminopyridazine derivatives possessed unique properties that distinguished them from other nitrogen heterocycles, particularly in terms of their ability to form specific molecular interactions due to the high dipole moment of the pyridazine ring.

A pivotal moment in aminopyridazine development occurred with the discovery of minaprine, a monoamine oxidase inhibitor that became one of the first clinically approved drugs containing a pyridazine ring. This breakthrough demonstrated the therapeutic potential of pyridazine-based compounds and spurred further research into structurally related aminopyridazine derivatives. The success of minaprine validated the approach of incorporating pyridazine rings into drug design, leading to expanded investigations of various substitution patterns and functional group modifications.

The evolution of synthetic methodologies has significantly influenced the development trajectory of aminopyridazine compounds. Traditional synthetic approaches initially relied on harsh reaction conditions and limited substrate scope, but modern developments have introduced more efficient and selective methods. The introduction of palladium-catalyzed cross-coupling reactions in the 1990s revolutionized the synthesis of substituted aminopyridazines, allowing for the preparation of previously inaccessible compounds with diverse substitution patterns.

Recent decades have witnessed renewed interest in aminopyridazine derivatives, particularly following the approval of relugolix and deucravacitinib, which represent the first examples of approved drugs incorporating pyridazine rings in modern pharmaceutical development. These approvals have validated the potential of pyridazine-containing compounds and have encouraged further exploration of aminopyridazine derivatives for various therapeutic applications.

Chemical Classification and Nomenclature

6-(2-Methoxyphenyl)pyridazin-3-amine belongs to the broader class of aminopyridazine compounds, which are characterized by the presence of both pyridazine heterocyclic framework and amino functional groups. The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, where the pyridazine ring serves as the parent structure with specific positional numbering that places the two nitrogen atoms at positions 1 and 2.

The chemical classification of this compound encompasses several hierarchical categories. At the highest level, it belongs to the class of organic nitrogen compounds, specifically heterocyclic compounds containing nitrogen atoms within the ring structure. More specifically, it is classified as a diazine, which refers to six-membered aromatic rings containing two nitrogen atoms. Within the diazine family, it is further categorized as a pyridazine derivative, distinguished by the 1,2-positioning of the nitrogen atoms.

The structural nomenclature reveals key functional groups and substitution patterns that define the compound's chemical identity. The "6-(2-methoxyphenyl)" designation indicates the presence of a methoxyphenyl substituent attached at position 6 of the pyridazine ring, where the methoxy group is positioned at the 2-position of the phenyl ring. The "pyridazin-3-amine" portion identifies the core heterocyclic structure with an amino group located at position 3.

| Structural Component | Chemical Feature | Position |

|---|---|---|

| Pyridazine core | Six-membered ring with N-N | Positions 1-2 |

| Amino group | Primary amine functionality | Position 3 |

| Methoxyphenyl | Aromatic ring with methoxy | Position 6 |

| Methoxy substituent | Electron-donating group | 2-position on phenyl |

The molecular structure analysis reveals specific stereochemical and electronic properties that influence the compound's behavior. The pyridazine ring exhibits aromatic character with delocalized electrons, while the amino group provides nucleophilic character and hydrogen-bonding capability. The methoxyphenyl substituent introduces additional aromatic character and electron-donating properties through the methoxy group.

属性

IUPAC Name |

6-(2-methoxyphenyl)pyridazin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O/c1-15-10-5-3-2-4-8(10)9-6-7-11(12)14-13-9/h2-7H,1H3,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEMDGBIXUSXENH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NN=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30573338 | |

| Record name | 6-(2-Methoxyphenyl)pyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30573338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

342047-16-9 | |

| Record name | 6-(2-Methoxyphenyl)pyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30573338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Pyridazinone Synthesis and Chlorination

The synthesis typically begins with the preparation of 6-(2-methoxyphenyl)pyridazin-3(2H)-one (2 ), followed by chlorination to form 3-chloro-6-(2-methoxyphenyl)pyridazine (3 ).

- Cyclocondensation of 4-(2-methoxyphenyl)-2-oxobut-3-enoic acid derivatives with hydrazine hydrate yields 2 .

- Chlorination of 2 using phosphorus oxychloride (POCl₃) at 100–120°C produces 3 in 65–80% yield.

| Step | Reagents/Conditions | Intermediate | Yield |

|---|---|---|---|

| 1 | Hydrazine hydrate, ethanol, reflux | 2 | 50–70% |

| 2 | POCl₃, 100–120°C | 3 | 65–80% |

Amination of 3-Chloropyridazine Derivatives

The chlorine atom in 3 is displaced via nucleophilic aromatic substitution (SNAr) with ammonia or amines.

Method A: Direct Amination

- Reacting 3 with aqueous ammonia (25–30%) under reflux in ethanol for 12–24 hours yields 6-(2-methoxyphenyl)pyridazin-3-amine (4 ).

- Key Data :

Method B: Hydrazine Intermediate

- 3 reacts with hydrazine hydrate to form 3-hydrazinyl-6-(2-methoxyphenyl)pyridazine (5 ), which is subsequently reduced to 4 using hydrogenation (H₂/Pd-C).

- Yield : 70–85% after reduction.

Reductive Amination of Pyridazine Ketones

An alternative route involves reductive amination of 3-keto intermediates:

- Condensation of 6-(2-methoxyphenyl)pyridazin-3(2H)-one (2 ) with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol at 25°C for 24 hours directly yields 4 .

Catalytic Coupling Methods

Recent advances employ transition-metal catalysis for C–N bond formation:

- Buchwald-Hartwig coupling of 3-bromo-6-(2-methoxyphenyl)pyridazine with ammonia using Pd(OAc)₂/Xantphos catalyst.

- Conditions : 100°C, toluene, 12 hours.

- Yield : 70–80%.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Direct Amination | Simple, cost-effective | Requires harsh conditions | 60–75% |

| Hydrazine Reduction | High yield, pure product | Multi-step, uses toxic hydrazine | 70–85% |

| Reductive Amination | Single-step | Moderate yield | 50–60% |

| Catalytic Coupling | Efficient, scalable | Expensive catalysts | 70–80% |

Key Spectroscopic Data

- ¹H NMR (DMSO-d₆) : δ 8.21 (s, 1H, NH₂), 7.82–7.45 (m, 4H, Ar-H), 3.89 (s, 3H, OCH₃).

- IR (KBr) : 3350 cm⁻¹ (N–H stretch), 1605 cm⁻¹ (C=N pyridazine).

化学反应分析

Types of Reactions

6-(2-Methoxyphenyl)pyridazin-3-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

Substitution: The amino group at the 3-position can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

Oxidation: Formation of N-oxides.

Reduction: Formation of hydrazine derivatives.

Substitution: Formation of various substituted pyridazine derivatives.

科学研究应用

Table 1: Synthesis Overview

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | 6-Chloropyridazine + 2-(2-Methoxyphenyl)ethylamine | Reflux in ethanol | High |

| 2 | Oxidizing agents (e.g., potassium permanganate) | Acidic medium | Moderate |

| 3 | Reducing agents (e.g., sodium borohydride) | Methanol | High |

Biological Applications

The compound has shown promise in various biological applications:

- Antimicrobial Activity : Studies have indicated that derivatives of pyridazin-3-amines exhibit significant antimicrobial properties against bacteria such as Escherichia coli and Staphylococcus aureus . This makes them candidates for further development in antibiotic therapies.

- Anti-inflammatory Effects : Research has demonstrated that pyridazinone derivatives can possess anti-inflammatory properties, which may be beneficial in treating conditions like arthritis or other inflammatory diseases .

- Anticancer Potential : Some studies report that compounds similar to 6-(2-Methoxyphenyl)pyridazin-3-amine show cytotoxic effects against various cancer cell lines. For example, bis-arylated methacrylic acids derived from pyridazinones demonstrated moderate cytotoxicity and inhibited tumor growth in murine models .

Table 2: Biological Activities

| Activity Type | Target Organisms/Cells | Reference |

|---|---|---|

| Antimicrobial | E. coli, S. aureus | |

| Anti-inflammatory | In vitro studies on inflammatory markers | |

| Anticancer | MAC 16 murine colon cancer cell lines |

Industrial Applications

In addition to its biological relevance, this compound serves as a versatile building block in synthetic chemistry. Its derivatives are utilized in:

- Material Science : The compound's structural properties allow it to be used in the development of new materials with desirable characteristics.

- Catalysis : It can act as a catalyst in various chemical reactions, enhancing reaction rates and selectivity .

Case Studies

Several case studies highlight the effectiveness of this compound and its derivatives:

- Antimicrobial Screening : A study screened various pyridazine derivatives against common bacterial strains, revealing promising results for clinical applications .

- Cytotoxicity Assessment : Research involving the evaluation of cytotoxic effects on cancer cell lines demonstrated that modifications to the pyridazine structure could significantly enhance anticancer activity .

作用机制

The mechanism of action of 6-(2-Methoxyphenyl)pyridazin-3-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its pharmacological effects. For example, it may inhibit phosphodiesterase enzymes, resulting in increased levels of cyclic AMP and subsequent physiological effects .

相似化合物的比较

Substituent Position and Electronic Effects

- 6-(4-Methoxyphenyl)pyridazin-3-amine (CAS: MFCD06801353): The para-methoxy substitution on the phenyl ring reduces steric hindrance compared to the ortho-methoxy isomer.

- 6-(3-Methoxyphenyl)pyridin-3-amine :

Replacing pyridazine with pyridine changes the nitrogen atom positions, affecting hydrogen-bonding capacity and electron distribution. The pyridazine ring (two adjacent nitrogen atoms) offers stronger dipole interactions, which may influence solubility and target engagement .

Table 1: Substituent Effects on Key Properties

| Compound | Core Heterocycle | Substituent Position | Electronic Impact |

|---|---|---|---|

| 6-(2-Methoxyphenyl)pyridazin-3-amine | Pyridazine | Ortho-methoxy | Steric hindrance, reduced resonance |

| 6-(4-Methoxyphenyl)pyridazin-3-amine | Pyridazine | Para-methoxy | Enhanced resonance, improved binding |

| 6-(3-Methoxyphenyl)pyridin-3-amine | Pyridine | Meta-methoxy | Weaker dipole, altered solubility |

Commercial Availability and Suppliers

This compound is commercially available from six suppliers, reflecting its utility in early-stage drug discovery .

生物活性

6-(2-Methoxyphenyl)pyridazin-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

Molecular Formula: C11H12N4O

Molecular Weight: 216.24 g/mol

IUPAC Name: this compound

CAS Number: 241811-65-4

The compound features a pyridazine ring substituted with a 2-methoxyphenyl group, which is crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate hydrazine derivatives with substituted aromatic aldehydes. The process can be optimized using various solvents and catalysts to enhance yield and purity.

Antitrypanosomal Activity

Recent studies have highlighted the antitrypanosomal properties of related compounds, particularly those containing a pyridazine core. For example, a derivative with a similar structure demonstrated an IC50 value of 0.38 μM against Trypanosoma brucei rhodesiense, indicating potent antitrypanosomal activity while maintaining low cytotoxicity towards mammalian cells (CC50 > 100 μM) . This suggests that modifications to the pyridazine structure can lead to significant improvements in biological efficacy.

Inhibition of IL-1β Production

Pyridazine derivatives have also been studied for their ability to inhibit interleukin-1 beta (IL-1β) production. In vitro assays showed that certain analogs could significantly reduce IL-1β levels in stimulated HL-60 cells, indicating potential anti-inflammatory properties .

The mechanism by which this compound exerts its effects is likely through interaction with specific molecular targets involved in disease pathways. For instance, the inhibition of IL-1β production suggests that the compound may interfere with signaling pathways associated with inflammation.

Comparative Biological Activity Table

| Compound | IC50 (μM) | CC50 (μM) | Selectivity Ratio |

|---|---|---|---|

| 4-(2-Methoxyphenyl)-6-(pyridin-3-yl)pyrimidin-2-amine | 0.38 | 23 | >60 |

| This compound | TBD | TBD | TBD |

| Other Pyridazine Derivatives | Varies | Varies | Varies |

Case Studies

- Antitrypanosomal Efficacy : A study focusing on various pyrimidine derivatives found that those with methoxy substitutions exhibited enhanced activity against T.b.r. The compound 13 , which contains the methoxy group, was particularly effective, leading researchers to propose further modifications to optimize its pharmacological profile .

- Inflammatory Response Modulation : Research into the inhibition of IL-1β production demonstrated that certain pyridazine derivatives could significantly modulate inflammatory responses in vitro, suggesting potential therapeutic applications in autoimmune diseases .

常见问题

Q. What are the established synthetic routes for 6-(2-Methoxyphenyl)pyridazin-3-amine, and what are the critical reaction parameters?

- Methodological Answer : The synthesis typically involves multi-step protocols, including:

Nucleophilic substitution : Reacting 6-chloropyridazin-3-amine with 2-methoxyphenylboronic acid under Suzuki-Miyaura coupling conditions (Pd catalyst, base, and solvent like THF or DMF) .

Direct functionalization : Introducing the 2-methoxyphenyl group via Buchwald-Hartwig amination using palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) .

Key Parameters :

Q. How is the molecular structure of this compound validated experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard:

Crystallization : Dissolve the compound in a solvent (e.g., ethanol/water mixture) and allow slow evaporation.

Data collection : Use a diffractometer (Mo/Kα radiation, λ = 0.71073 Å) at 295 K .

Refinement : Employ SHELXL for structure refinement, achieving R-factors < 0.05 .

Example Metrics :

- Bond lengths: C–C = 1.39–1.48 Å; C–N = 1.32–1.36 Å.

- Torsion angles: Pyridazine and methoxyphenyl planes may show dihedral angles of 5–15° .

Advanced Research Questions

Q. What computational strategies are recommended to predict the hydrogen-bonding interactions of this compound in crystal packing?

- Methodological Answer : Combine graph-set analysis (Etter’s formalism) with DFT calculations:

Graph-set notation : Identify motifs like D (donor) and A (acceptor) using crystallographic data (e.g., N–H···N or N–H···O interactions) .

DFT modeling : Use Gaussian09 with B3LYP/6-31G(d) to optimize geometries and calculate interaction energies.

Case Study :

Q. How can structural modifications at the 2-methoxyphenyl group impact biological activity?

- Methodological Answer : Use structure-activity relationship (SAR) studies:

Substituent variation : Synthesize analogs with electron-withdrawing (e.g., –NO₂) or donating (e.g., –OH) groups at the phenyl ring .

Bioassay testing : Evaluate inhibition of kinases (e.g., FGFR4) or receptors via enzymatic assays (IC₅₀ values) .

Key Findings :

- Methoxy groups enhance lipophilicity (logP ↑), improving membrane permeability but potentially reducing solubility .

- Fluorine substitution at the 4-position (as in 6-(4-fluorophenyl analogs) increases target affinity by 30% in kinase assays .

Q. What are the challenges in resolving crystallographic disorder for this compound derivatives?

- Methodological Answer : Address disorder via:

Data quality : Collect high-resolution data (d-spacing < 0.8 Å) to resolve overlapping electron density.

Software tools : Use OLEX2 or WinGX for partial occupancy refinement and thermal parameter adjustment .

Example :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。